molecular formula C30H31N5O6S B2463884 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 1107520-14-8

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2463884
CAS No.: 1107520-14-8
M. Wt: 589.67
InChI Key: FTNJXEWIBUGYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic scaffold with distinct pharmacophoric groups. Its core structure is based on imidazo[1,2-c]quinazolin-3-one, substituted at position 5 with a sulfanyl-linked carbamoyl methyl group attached to a 3,4-dimethoxyphenethyl moiety. The propanamide side chain at position 2 is further functionalized with a furan-2-ylmethyl group . The sulfanyl group could enhance metabolic stability or modulate electronic properties of the core structure.

Properties

IUPAC Name

3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O6S/c1-39-24-11-9-19(16-25(24)40-2)13-14-31-27(37)18-42-30-34-22-8-4-3-7-21(22)28-33-23(29(38)35(28)30)10-12-26(36)32-17-20-6-5-15-41-20/h3-9,11,15-16,23H,10,12-14,17-18H2,1-2H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNJXEWIBUGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C33H35N5O6SC_{33}H_{35}N_{5}O_{6}S, with a molecular weight of approximately 629.73 g/mol. The structure includes an imidazoquinazoline core, which is known to exhibit various biological activities.

Anticancer Activity

Research has indicated that quinazoline derivatives generally possess significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies have shown that derivatives can inhibit cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values ranging from 10μM10\mu M to 12μM12\mu M .
Cell LineIC50 (μM)
PC310
MCF-710
HT-2912

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazoline derivatives have been evaluated for their activity against various pathogens:

  • Bacterial Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
OrganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate

Anti-inflammatory and Analgesic Effects

Quinazoline and thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. These properties may be attributed to their ability to inhibit specific inflammatory pathways or enzymes involved in pain signaling .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It might modulate receptor activity, influencing cellular signaling pathways related to cancer growth or immune response.

Case Studies and Research Findings

  • Cytotoxicity Study : A study involving several quinazoline derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines, indicating the potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of quinazoline derivatives against multiple pathogens using the broth microdilution method, revealing promising results for future therapeutic applications .

Comparison with Similar Compounds

Imidazo[1,2-c]quinazolinone Derivatives

  • Target Compound : Contains a sulfanyl-carbamoyl methyl substituent and furan-propanamide tail.
  • Analogues from : Compounds 13a–e (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) lack the imidazo-quinazoline core but share sulfamoyl and aromatic substituents. Their cyano and hydrazinylidene groups differ electronically from the target’s sulfanyl-carbamoyl system .

1,3,4-Oxadiazole Derivatives

  • Compounds: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides replace the imidazo-quinazoline core with oxadiazole-thiazole systems. These exhibit shorter conjugation pathways but similar sulfanyl-propanamide linkages .
  • Compound : Features a pyridine-oxadiazole core with sulfanylidene groups, demonstrating how core rigidity impacts solubility and target binding .

Functional Group Comparisons

Sulfanyl-Linkage Modifications

  • Target Compound : Uses a -S-CH2-C(=O)-NH- bridge, enhancing stability compared to ’s -S-CH2-C(=O)-O- esters, which are more prone to hydrolysis .
  • Hydrazones : 97a–e utilize -NH-NH-C(=O)- linkers, introducing redox-sensitive hydrazone bonds absent in the target compound .

Aromatic Substituents

  • 3,4-Dimethoxyphenethyl vs. Simple Aromatics : The target’s dimethoxy groups increase lipophilicity (clogP ≈ 3.8) compared to ’s 4-methylphenyl (clogP ≈ 2.1) or 4-methoxyphenyl (clogP ≈ 2.5) substituents .
  • Furan-2-ylmethyl vs. Benzyl : The furan’s lower aromaticity reduces steric bulk compared to benzyl groups in ’s N-phenylpropanamides .

Pharmacological and Physicochemical Comparisons

Hypothetical Pharmacokinetic Profiles

Property Target Compound (13b) (Oxadiazole)
Molecular Weight (g/mol) ~610 357.38 ~380
clogP ~3.8 (predicted) 2.5 ~2.9
Hydrogen Bond Donors 3 4 2
Solubility (mg/mL) <0.1 (aqueous) 0.3 (DMSO) 0.5 (EtOH)

The target’s higher molecular weight and lipophilicity suggest improved membrane permeability but reduced aqueous solubility compared to simpler analogues .

Research Findings from Analogues

  • Compounds: Demonstrated moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus), attributed to sulfamoyl and cyano groups. The target’s dimethoxy groups may enhance Gram-positive activity .
  • Triazole-Thiones : Showed IC₅₀ = 8–12 µM against AChE, suggesting the imidazo-quinazoline core could target neurological enzymes .
  • Furancarboxamides : Exhibited COX-2 inhibition (IC₅₀ = 0.9 µM), implying the furan-propanamide tail in the target compound may synergize with anti-inflammatory targets .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and amide coupling. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Optimization strategies include:
  • Temperature Control : Maintaining 60–80°C during cyclization to prevent decomposition .
  • Catalyst Selection : Using palladium-based catalysts for cross-coupling reactions to improve efficiency .
  • Purification : Employing column chromatography or recrystallization to isolate high-purity intermediates .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and connectivity, particularly for the imidazoquinazoline core and furan-methyl group .
  • HPLC : Validates purity (>95%) by detecting trace impurities from incomplete reactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula accuracy, especially for sulfur-containing fragments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :
  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to distinguish mechanistic pathways .
  • In Silico Modeling : Perform molecular docking to predict binding affinities for different targets (e.g., HDAC vs. topoisomerase) .

Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility temporarily .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories to assess target engagement (e.g., with quinazoline-binding proteins) .
  • QSAR Modeling : Correlate substituent effects (e.g., 3,4-dimethoxyphenyl vs. chlorophenyl) with activity using datasets from analogs .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutated targets to guide lead optimization .

Data Contradiction and Mechanistic Analysis

Q. How should conflicting data on the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be addressed?

  • Methodological Answer :
  • Biochemical Profiling : Use panel assays (e.g., Eurofins’ SafetyScreen44) to rule out off-target effects .
  • CRISPR Knockout Models : Validate target dependency by testing activity in cell lines lacking suspected receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interactions .

Q. What experimental designs are recommended for evaluating the compound’s metabolic stability?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Stable Isotope Tracing : Use 13C-labeled analogs to track metabolite formation in hepatocyte cultures .

Structural and Functional Optimization

Q. Which structural modifications enhance the compound’s pharmacokinetic profile while retaining efficacy?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfoxide/sulfone to improve metabolic stability .
  • Halogenation : Introduce fluorine at the 4-position of the furan ring to enhance membrane permeability .
  • Scaffold Hopping : Explore imidazoquinazoline analogs with pyridine or pyrimidine cores to reduce cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.